2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFIWJGUCXKGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 2-bromoacetamide in the presence of a base such as sodium hydride (NaH) to form the final product .
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide demonstrate significant growth inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of proliferation pathways.
Case Study :
A study involving a series of oxadiazole derivatives reported significant anticancer activity against multiple human cancer cell lines. The growth inhibition percentages were notably high, suggesting that the structural components of these compounds contribute to their efficacy in targeting cancer cells .
Anti-inflammatory Effects
Compounds containing oxadiazole structures have been investigated for their anti-inflammatory properties. The sulfanyl group is believed to enhance the interaction with biological targets involved in inflammatory responses.
Research Findings :
In silico docking studies have suggested that certain oxadiazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions them as potential candidates for the development of anti-inflammatory drugs .
Antimicrobial Activity
The compound's structure may also provide antimicrobial properties. Research has shown that similar compounds exhibit activity against bacterial strains and fungi.
Study Insights :
A comparative analysis of various oxadiazole derivatives indicated that some exhibit antimicrobial activity comparable to established antibiotics, making them potential candidates for further development in combating resistant strains .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes often utilize readily available reagents and conditions conducive to forming the desired oxadiazole structure.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in the replication of viruses, thereby exhibiting antiviral activity. Additionally, it can bind to DNA or proteins within cancer cells, leading to cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous 1,3,4-Oxadiazole Derivatives
Key Observations :
Key Observations :
- The target compound exhibits moderate antimicrobial activity, likely due to the 4-chlorophenyl group’s balance between lipophilicity and electronic effects .
- Derivatives with bulky substituents (e.g., indol-3-ylmethyl, trimethoxyphenyl) show enhanced antioxidant or antifungal activity, suggesting role of π-π stacking and hydrogen bonding .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Nucleophilic Substitution Reactions : These reactions replace leaving groups with nucleophiles.
- Condensation Reactions : These reactions combine molecules to form larger structures while eliminating small molecules like water.
- Cyclization Reactions : These reactions create cyclic compounds from linear precursors.
The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H14ClN3OS |
| Molecular Weight | 319.80 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound can interact with cell surface receptors, altering their activity.
- Gene Expression Regulation : It influences the expression of genes associated with cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- A study indicated that compounds related to 1,3,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. Specific derivatives demonstrated IC50 values ranging from 1.59 to 7.48 μM against these lines .
Antimicrobial Activity
Oxadiazole derivatives have also shown considerable antimicrobial properties:
- Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Case Studies
- Cytotoxicity Assays : In one study, a series of oxadiazole derivatives were synthesized and screened for cytotoxicity against A549 cells. The most potent compound showed an IC50 of less than 0.14 μM, indicating strong anticancer activity while maintaining a non-toxic profile towards healthy cell lines .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of MMP-9 enzyme by various oxadiazole derivatives. The results highlighted significant inhibition levels correlating with increased antiproliferative activity in cancer cells .
Summary of Findings
The biological activity of This compound is characterized by:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling a sulfanyl-acetamide intermediate with a 5-phenyl-1,3,4-oxadiazol-2-amine derivative. Key steps include:
- Thioether linkage formation : Reacting 4-chlorobenzenethiol with chloroacetyl chloride under basic conditions (e.g., NaOH/EtOH) to form the sulfanyl-acetamide intermediate.
- Oxadiazole ring activation : Using coupling agents like EDC/HOBt or DCC to facilitate amide bond formation with the oxadiazole amine .
- Optimization parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (thioether step), 25–40°C (amide coupling) | Prevents side reactions (e.g., disulfide formation) |
| Solvent | Dichloromethane (DCM) or THF | Enhances solubility of intermediates |
| pH | 8–9 (thioether step) | Stabilizes thiolate ion for nucleophilic substitution |
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.3 ppm (CH₂-S), and δ 2.1 ppm (acetamide methyl) .
- ¹³C NMR : Signals at 165–170 ppm (amide C=O) and 125–140 ppm (aromatic carbons) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 388.8 (calculated: 388.82) .
- IR : Stretches at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-S) .
- X-ray crystallography (if single crystals are obtained): Confirms dihedral angles between the oxadiazole and chlorophenyl rings (e.g., 45–60°) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s LUMO (−2.1 eV) suggests susceptibility to nucleophilic attack .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or EGFR kinase). Key findings:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | −8.9 | Hydrogen bonds with Arg120; hydrophobic contacts with 4-chlorophenyl group . |
| EGFR | −7.5 | π-π stacking with oxadiazole and Phe723 . |
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation steps include:
- Dose-response validation : Repeat assays with freshly prepared DMSO stocks (<0.1% final concentration to avoid solvent toxicity) .
- Orthogonal assays : Compare MTT (cell viability) with apoptosis markers (e.g., Annexin V/PI) to confirm activity .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may skew results .
- Example case: A reported IC₅₀ of 12 µM (MTT) vs. 25 µM (trypan blue) was traced to DMSO lot variability, resolved by standardizing solvent sources .
Q. What strategies are effective in studying the compound’s metabolism or degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-QTOF-MS to identify Phase I metabolites (e.g., hydroxylation at the chlorophenyl group) .
- Forced degradation studies :
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic (0.1M HCl) | Hydrolysis of oxadiazole ring | 5-phenyl-1,3,4-oxadiazol-2-amine |
| UV light (254 nm) | C-S bond cleavage | 4-chlorobenzenethiol . |
- Stability protocols : Store at −80°C in amber vials under argon to prevent photolytic/oxidative degradation .
Methodological Resources
- Synthesis Optimization : Refer to Aziz-ur-Rehman et al. (2013) for N-substituted acetamide derivatives .
- Crystallography : Li et al. (2008) provide structural benchmarks for oxadiazole-thiophene analogs .
- Computational Modeling : ICReDD’s reaction path search methods integrate quantum mechanics and experimental feedback .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
